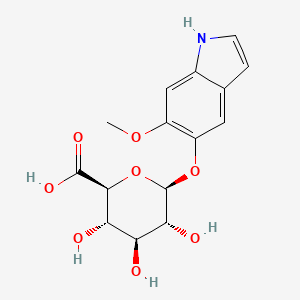

5-Hydroxy-6-methoxyindole glucuronide

描述

Structure

3D Structure

属性

CAS 编号 |

77463-71-9 |

|---|---|

分子式 |

C15H17NO8 |

分子量 |

339.3 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-methoxy-1H-indol-5-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H17NO8/c1-22-8-5-7-6(2-3-16-7)4-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

InChI 键 |

MLRMPLSCFCMXGJ-DKBOKBLXSA-N |

SMILES |

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |

手性 SMILES |

COC1=C(C=C2C=CNC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

规范 SMILES |

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |

其他CAS编号 |

77463-71-9 |

物理描述 |

Solid |

同义词 |

5-H-6-MIG 5-hydroxy-6-methoxyindole glucuronide |

产品来源 |

United States |

Biochemical Pathways of Formation for 5 Hydroxy 6 Methoxyindole Glucuronide

Precursor Identification and Metabolic Origins

The generation of 5-Hydroxy-6-methoxyindole glucuronide is contingent on the availability of its direct precursor and its connection to broader metabolic networks.

The immediate precursor to this compound is the compound 5-Hydroxy-6-methoxyindole. nih.gov The formation of the glucuronide is a conjugation reaction where a glucuronic acid molecule is attached to the hydroxyl group of the 5-Hydroxy-6-methoxyindole parent molecule. hmdb.canih.gov This process, known as glucuronidation, is a major Phase II metabolic pathway that increases the water solubility of substances, thereby facilitating their excretion from the body. hmdb.canumberanalytics.com The synthesis of 5-Hydroxy-6-methoxyindole itself can be achieved through various chemical methods, including the debenzylation of O-benzyl derivatives. nih.gov

The indole (B1671886) structure of 5-Hydroxy-6-methoxyindole suggests its metabolic origins can be traced back to the essential amino acid, L-tryptophan. Tryptophan metabolism is complex, branching into several pathways, including the one that produces 5-methoxyindole (B15748) metabolites. nih.govnih.gov A key initial step in this branch is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. nih.gov From 5-HTP, a series of 5-hydroxyindole (B134679) and 5-methoxyindole metabolites can be generated. nih.govnih.gov While the direct pathway from tryptophan to 5-Hydroxy-6-methoxyindole is not fully elucidated in all organisms, the involvement of tryptophan-derived intermediates is a foundational aspect of its biosynthesis. nih.gov

Another related pathway is the eumelanin (B1172464) synthesis pathway, where 5,6-dihydroxyindoles are formed as precursors to the pigment eumelanin. nih.gov These dihydroxyindoles can then be subject to methylation to form methoxy (B1213986) derivatives. nih.gov

The formation of the methoxy group in 5-Hydroxy-6-methoxyindole is a critical step involving O-methylation. This reaction is catalyzed by O-methyltransferase enzymes, such as hydroxyindole-O-methyltransferase (HIOMT), which is known for its role in the synthesis of melatonin (B1676174) from N-acetylserotonin. nih.gov These enzymes transfer a methyl group, typically from S-adenosyl-L-methionine (SAM), to a hydroxyl group on the indole ring. In the context of 5-Hydroxy-6-methoxyindole, a precursor molecule, likely a dihydroxyindole such as 5,6-dihydroxyindole, would undergo methylation at the 6-position hydroxyl group to yield the final methoxy-indole structure. nih.gov

Enzymatic Mechanisms of Glucuronidation

The final step in the formation of this compound is catalyzed by a specific family of enzymes.

The conjugation of glucuronic acid to the precursor molecule is exclusively mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govmedlineplus.gov This enzymatic reaction involves the transfer of a glucuronic acid moiety from the high-energy donor substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the hydroxyl group of 5-Hydroxy-6-methoxyindole. numberanalytics.com The resulting glucuronide is significantly more water-soluble than its parent compound, which is a key aspect of its biological role in detoxification and elimination. nih.govnih.gov UGT enzymes are primarily located in the liver and gastrointestinal tract and are responsible for the glucuronidation of a vast array of endogenous and exogenous compounds. numberanalytics.comnih.gov

The UGT superfamily comprises several isoforms with varying substrate specificities. nih.gov While direct studies identifying the specific UGT isoforms responsible for the glucuronidation of 5-Hydroxy-6-methoxyindole are limited, inferences can be drawn from research on structurally similar compounds. The UGT1A subfamily is particularly important for metabolizing phenolic compounds. nih.gov

UGT1A1 , a major hepatic and intestinal enzyme, is a strong candidate due to its broad substrate specificity, which includes bilirubin (B190676) and various phenolic drugs. numberanalytics.comfrontiersin.org Its established role in the metabolism of a wide range of compounds makes its involvement highly probable. numberanalytics.comnih.gov

UGT1A6 is another likely participant, as it is known to be a major isoform in the human liver that glucuronidates serotonin (B10506) (5-hydroxytryptamine), an indoleamine structurally related to the precursor of the target compound. nih.gov

UGT1A9 also shows significant activity towards a variety of substrates and has been identified, along with UGT1A1, as a primary enzyme in the glucuronidation of other complex phenolic molecules like isoflavones. nih.govnih.gov

Research on other hydroxylated compounds, such as hydroxypropranolol, has demonstrated that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, can be involved in the glucuronidation of a single substrate. nih.govresearchgate.net This suggests that the biotransformation of 5-Hydroxy-6-methoxyindole into its glucuronide conjugate may also be a collaborative effort between several UGT isoforms.

Interactive Data Table: Key Enzymes and Precursors

| Compound/Enzyme | Role in Pathway | Metabolic Family/Class | Key Substrates/Products |

| L-Tryptophan | Ultimate Precursor | Amino Acid | Precursor to 5-HTP |

| 5-Hydroxy-6-methoxyindole | Direct Precursor | Indole | Substrate for UGT enzymes |

| UDP-Glucuronosyltransferases (UGTs) | Catalyzes Glucuronidation | Phase II Metabolizing Enzyme | Various xenobiotics, endogenous compounds |

| UGT1A1 | Specific Conjugating Enzyme (Probable) | UGT Isoform | Bilirubin, various drugs |

| UGT1A6 | Specific Conjugating Enzyme (Probable) | UGT Isoform | Serotonin, phenolic compounds |

| UGT1A9 | Specific Conjugating Enzyme (Probable) | UGT Isoform | Various drugs, isoflavones |

| Hydroxyindole-O-methyltransferase (HIOMT) | Catalyzes Methylation (Probable) | Methyltransferase | N-acetylserotonin |

Role of UDP-Glucuronosyltransferases (UGTs)

UDP-Glucuronic Acid (UDPGA) as Co-substrate

The glucuronidation reaction is critically dependent on an activated form of glucuronic acid, known as uridine diphosphate-glucuronic acid (UDPGA). nih.gov UDPGA serves as the donor of the glucuronic acid group that is transferred to the 5-hydroxyl position of 5-Hydroxy-6-methoxyindole.

The synthesis of UDPGA is a multi-step process that originates from glucose. nih.gov This pathway underscores the intricate link between carbohydrate metabolism and the detoxification of both endogenous and exogenous compounds. The key steps in UDPGA synthesis are outlined below:

| Step | Reaction | Enzyme |

| 1 | Glucose is phosphorylated to Glucose-6-phosphate. | Hexokinase/Glucokinase |

| 2 | Glucose-6-phosphate is isomerized to Glucose-1-phosphate. | Phosphoglucomutase |

| 3 | Glucose-1-phosphate reacts with Uridine Triphosphate (UTP) to form UDP-glucose. | UDP-glucose pyrophosphorylase |

| 4 | UDP-glucose is oxidized to UDP-glucuronic acid. | UDP-glucose dehydrogenase (UGDH) |

The final step, the oxidation of UDP-glucose, is a crucial control point in the availability of UDPGA for conjugation reactions. nih.gov

Glucuronidation Site Specificity (e.g., O-glucuronidation, Ester Glucuronides)

The chemical structure of 5-Hydroxy-6-methoxyindole presents multiple potential sites for glucuronidation. However, the formation of this compound is a highly specific process, predominantly occurring at the hydroxyl group at the 5-position of the indole ring. This type of conjugation is known as O-glucuronidation , resulting in the formation of an ether glucuronide.

The regioselectivity of UGT enzymes is influenced by both steric and electronic factors of the substrate molecule. rsc.org In the case of 5-Hydroxy-6-methoxyindole, the 5-hydroxyl group is a primary target for several reasons:

Nucleophilicity: The oxygen atom of the hydroxyl group is a strong nucleophile, readily attacking the electrophilic carbon of the glucuronic acid moiety in the UDPGA molecule.

Steric Accessibility: The 5-position on the indole ring is relatively unhindered, allowing for easier access of the bulky UDPGA-enzyme complex.

Electronic Effects: The electron-donating nature of the methoxy group at the 6-position can influence the electron density of the aromatic ring, potentially enhancing the nucleophilicity of the adjacent 5-hydroxyl group.

While the indole nitrogen also possesses a lone pair of electrons and could theoretically undergo N-glucuronidation, O-glucuronidation of phenolic hydroxyl groups is generally a more favored reaction for many UGT isoforms. The formation of ester glucuronides is not applicable in this case, as it requires a carboxylic acid functional group, which is absent in 5-Hydroxy-6-methoxyindole.

Pentose (B10789219) and Glucuronate Interconversions Pathway Linkages

The continuous supply of the co-substrate UDPGA is essential for the efficient glucuronidation of compounds like 5-Hydroxy-6-methoxyindole. The metabolic pathway responsible for the synthesis and interconversion of glucuronic acid and other sugar acids is the Pentose and Glucuronate Interconversions Pathway . This pathway is intrinsically linked to the pentose phosphate (B84403) pathway (PPP), a major route of glucose metabolism.

The connection between these pathways ensures that the cellular pool of UDPGA can be replenished to meet the demands of detoxification processes. The key linkage is the synthesis of UDP-glucose from glucose-1-phosphate, a product that can be derived from glycolysis or glycogenolysis. The subsequent oxidation of UDP-glucose to UDPGA by UDP-glucose dehydrogenase directly fuels the glucuronidation reactions.

Metabolic Fate and Excretion Dynamics of 5 Hydroxy 6 Methoxyindole Glucuronide

Systemic Distribution and Biotransformation

Following its formation, 5-Hydroxy-6-methoxyindole glucuronide is distributed systemically, with its subsequent fate being largely dictated by the general principles of Phase II metabolism.

The primary site for the biotransformation of the precursor, 5-hydroxy-6-methoxyindole, into its glucuronide conjugate is the liver. hmdb.cafoodb.ca This process, known as glucuronidation, is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes are predominantly located in the microsomal fraction of hepatocytes (liver cells), but are also present in various extrahepatic tissues, including the kidneys, intestine, and skin. nih.govnih.gov

The glucuronidation reaction involves the transfer of a glucuronic acid moiety from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of 5-hydroxy-6-methoxyindole. wikipedia.orgnih.gov This conjugation significantly increases the water solubility and molecular weight of the parent compound, which are key factors influencing its subsequent distribution and elimination. nih.gov

Once formed, this compound enters the systemic circulation. Due to its increased polarity, its ability to cross cellular membranes is limited compared to its lipophilic precursor. Its distribution is therefore largely confined to the bloodstream and extracellular fluids, from where it is transported to the organs of elimination, primarily the kidneys. hmdb.cafoodb.ca There is currently a lack of specific research detailing any further biotransformation of the this compound molecule itself. Typically, glucuronide conjugates are considered terminal metabolites destined for excretion.

Table 1: Key Enzymes in Glucuronidation

| Enzyme Family | Location | Function |

| UDP-glucuronosyltransferases (UGTs) | Primarily liver; also kidney, intestine, skin nih.govnih.gov | Catalyze the transfer of glucuronic acid to substrate molecules, increasing their water solubility for excretion. wikipedia.org |

Elimination Routes of Glucuronide Conjugates

The primary route for the elimination of this compound, like most glucuronide conjugates, is through the kidneys and subsequent excretion in the urine. hmdb.cafoodb.ca The addition of the glucuronic acid group makes the molecule highly water-soluble, facilitating its filtration from the blood by the glomeruli in the kidneys. nih.gov

The process of renal excretion can be summarized as follows:

Glomerular Filtration: The relatively small size and high water solubility of the glucuronide allow it to be freely filtered from the blood plasma into the renal tubules.

Tubular Secretion: In some cases, specific transporters in the renal tubules can actively secrete glucuronides from the blood into the urine, further enhancing their elimination.

Excretion: The compound is then expelled from the body as a component of urine.

Studies have identified related indolic glucuronides and sulfates in human urine, confirming this as a major excretory pathway for this class of metabolites. nih.gov For instance, HPLC analysis has been used to detect and quantify various indole (B1671886) metabolites in urine, underscoring the importance of renal clearance. nih.govnih.gov While specific pharmacokinetic data such as the elimination half-life or clearance rate for this compound are not available, the general principles of glucuronide elimination suggest a relatively rapid removal from the systemic circulation.

Considerations of Isomeric Forms and Related Metabolites (e.g., 6-Hydroxy-5-methoxyindole Glucuronide)

It is crucial to consider the existence of isomeric forms, as they can have different metabolic fates and biological activities. A key isomer of the title compound is 6-Hydroxy-5-methoxyindole glucuronide. hmdb.caebi.ac.uk This compound is also a human metabolite formed via glucuronidation of its precursor, 6-hydroxy-5-methoxyindole, a process that also occurs in the liver. hmdb.ca

The specific positioning of the hydroxyl and methoxy (B1213986) groups on the indole ring can influence which specific UGT isozyme catalyzes the glucuronidation reaction. Different UGT enzymes exhibit varying substrate specificities, which could potentially lead to different rates of formation and elimination for the two isomers. dshs-koeln.de

Both this compound and its 6-hydroxy-5-methoxy isomer have been cataloged in human metabolite databases. hmdb.cahmdb.ca Furthermore, related carboxylated metabolites, such as 5-hydroxy-6-methoxyindole-2-carboxylic acid and 6-hydroxy-5-methoxyindole-2-carboxylic acid, have been identified as both glucuronide and sulfate (B86663) conjugates in the urine of patients with melanoma. nih.gov This indicates that the indole core can undergo multiple metabolic modifications, and the resulting metabolites, including their glucuronide conjugates, are excreted renally. The normal urinary excretion of 6-hydroxy-5-methoxyindole-2-carboxylic acid has also been established. nih.gov

The differential detection of these isomers and their conjugates could serve as potential biomarkers in various physiological or pathological states, such as inborn errors of metabolism or specific diseases like melanoma and liver injury. nih.govnih.gov However, a direct comparative study on the systemic distribution, biotransformation, and elimination dynamics of this compound and 6-Hydroxy-5-methoxyindole glucuronide is currently not available in scientific literature.

Table 2: Comparison of Isomeric Glucuronide Metabolites

| Compound Name | Precursor | Confirmed Human Metabolite | Primary Formation Site |

| This compound | 5-hydroxy-6-methoxyindole hmdb.cafoodb.ca | Yes hmdb.cafoodb.ca | Liver hmdb.cafoodb.ca |

| 6-Hydroxy-5-methoxyindole glucuronide | 6-hydroxy-5-methoxyindole hmdb.ca | Yes hmdb.ca | Liver hmdb.ca |

Advanced Analytical Methodologies for Research on 5 Hydroxy 6 Methoxyindole Glucuronide

Chromatographic Separation Techniques

The initial and critical step in the analysis of 5-hydroxy-6-methoxyindole glucuronide is its effective separation from a multitude of other endogenous compounds present in biological matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstone techniques for achieving this separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography, particularly when coupled with fluorescence detection, offers a highly sensitive and selective method for the analysis of indole (B1671886) derivatives, including their glucuronidated forms. youtube.com While specific, validated HPLC methods exclusively for this compound are not extensively documented in current literature, established methods for analogous compounds, such as morphine and its glucuronide metabolites, provide a valuable analytical framework. nih.govnih.gov These methods typically utilize reversed-phase columns, like C8 or C18, which are well-suited for the separation of polar glucuronide conjugates from less polar molecules. youtube.comnih.gov

The intrinsic fluorescence of indole-containing compounds makes fluorescence detection a particularly powerful tool, significantly enhancing both the selectivity and sensitivity of the analysis. youtube.comnih.gov For example, the application of laser-induced fluorescence detection in the analysis of morphine and its glucuronides has proven to be highly effective, enabling their measurement even in complex matrices such as postmortem blood. nih.govnih.gov This suggests that a similar HPLC-fluorescence strategy would be highly advantageous for the analysis of this compound.

Based on established methods for similar glucuronide metabolites, a representative HPLC method would involve the following conditions:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | Fluorescence (with excitation and emission wavelengths optimized for the indole moiety) |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, offering superior speed, resolution, and sensitivity, which makes it an exceptionally powerful tool in the field of metabolomics. Notably, this compound has been successfully identified in urine samples using a UPLC system, underscoring its applicability for the analysis of this specific metabolite. nih.gov

In a published study, the separation was performed on an ACQUITY UPLC HSS T3 column, a column chemistry specifically designed for the enhanced retention and separation of polar compounds. nih.govlcms.cz A gradient elution was employed, using a mobile phase composed of water and acetonitrile, both acidified with 0.1% formic acid. The addition of formic acid serves to improve chromatographic peak shape and to promote efficient ionization for subsequent mass spectrometric detection. nih.gov

A summary of the UPLC conditions successfully applied to the analysis of this compound is provided below.

| Parameter | Condition |

|---|---|

| UPLC System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) nih.gov |

| Mobile Phase A | 0.1% formic acid in water nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 45 °C nih.gov |

| Injection Volume | 4 μL nih.gov |

| Gradient Elution | 1% B (0-1 min), 1-11% B (1-3 min), 11-21% B (3-6 min), 21-40% B (6-9 min), 99% B (9-10 min) nih.gov |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an essential technology for the unequivocal identification and precise quantification of metabolites such as this compound. Its remarkable sensitivity and specificity enable confident characterization of the compound, even at trace levels within complex biological fluids.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) in Metabolomics

Quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is a cornerstone of untargeted metabolomics studies, prized for its high mass accuracy and resolution. These features are critical for the identification of unknown compounds in complex mixtures. nih.gov While specific Q-TOF-MS instrumental parameters for this compound are not extensively detailed in the literature, general parameters from broad metabolomics studies serve as a reliable guide. Typically, analyses are conducted in both positive and negative ionization modes to ensure the comprehensive detection of a diverse range of metabolites. nih.gov The high-resolution capability of Q-TOF-MS allows for the determination of an ion's elemental composition, a crucial step in identifying metabolites for which authentic analytical standards are not available. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of metabolites. The fragmentation pattern generated provides a unique molecular fingerprint that is used for identification. A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, which corresponds to a mass loss of 176.0321 Da (C6H8O6). nih.gov

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|

| [M-H]⁻ | [Aglycone-H]⁻ | Loss of the glucuronic acid moiety |

| [M-H]⁻ | 175.0246 | Fragment ion of glucuronic acid |

| [Aglycone-H]⁻ | Further product ions | Characteristic fragments of the indole structure |

Targeted versus Untargeted Metabolomics Approaches

The analytical investigation of this compound can be performed using either targeted or untargeted metabolomics strategies, each with distinct advantages.

Untargeted metabolomics is a comprehensive approach that aims to measure as many metabolites as possible in a sample, providing a broad snapshot of the metabolome. mdpi.comresearchgate.net This hypothesis-generating strategy has been successfully employed to identify this compound as a potential biomarker in certain pathological conditions. nih.gov High-resolution mass spectrometry, such as Q-TOF-MS, is the analytical platform of choice for untargeted studies. nih.gov

Targeted metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined list of metabolites. researchgate.net This hypothesis-driven approach offers superior sensitivity, specificity, and quantitative accuracy when compared to untargeted methods. researchgate.net While a specific targeted assay for this compound has not been detailed in the reviewed literature, the development of such a method would involve the optimization of both the chromatographic separation and mass spectrometric detection parameters for this specific analyte. This is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com

The selection between a targeted and untargeted methodology is dictated by the primary research objective. For discovery-phase research aimed at identifying novel biomarkers, an untargeted approach is generally more appropriate. Conversely, for studies that require the precise quantification of this compound to validate its role as a biomarker or to investigate its pharmacokinetic profile, a targeted approach is the preferred method. lcms.czresearchgate.net

Enzymatic and Chemical Hydrolysis for Conjugate Characterization

The characterization of glucuronidated metabolites such as this compound is a critical step in metabolomics research. This process often requires the cleavage of the glucuronide moiety to enable the detection and quantification of the parent aglycone. Enzymatic hydrolysis is a widely employed technique for this purpose due to its high specificity and mild reaction conditions compared to chemical methods.

Application of β-Glucuronidase for Conjugate Cleavage

β-Glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. covachem.com This enzymatic cleavage is essential in analytical workflows to convert glucuronidated metabolites back to their parent compounds, which can then be more readily analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com The glucuronidation process, primarily occurring in the liver, increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. covachem.comhmdb.ca To analyze these conjugated compounds, enzymatic hydrolysis with β-glucuronidase is the preferred method in many laboratories. covachem.com

The efficiency of β-glucuronidase in cleaving glucuronide conjugates can be influenced by several factors, including the source of the enzyme, incubation time, temperature, and pH. nih.govmdpi.com Enzymes sourced from different organisms, such as Helix pomatia (a type of snail) or recombinant sources, exhibit varying levels of activity and stability. nih.govmdpi.com For instance, some studies have shown that recombinant β-glucuronidases can offer high efficiency and reduced incubation times compared to traditional enzyme preparations. mdpi.com The selection of the optimal enzyme and conditions is crucial and often needs to be empirically determined for the specific analyte and biological matrix being studied. sigmaaldrich.comnorlab.com

It has been noted that β-glucuronidases can show preferential hydrolysis for O-glucuronides over N-glucuronides. nih.gov As this compound is an O-glucuronide, it is expected to be a suitable substrate for β-glucuronidase-mediated hydrolysis. foodb.caiarc.fr The successful cleavage of the glucuronic acid from this compound allows for the accurate measurement of the parent aglycone, 5-hydroxy-6-methoxyindole, providing valuable insights into its metabolic pathways.

| Parameter | Description | Relevance to this compound Analysis |

| Enzyme Source | The organism from which the β-glucuronidase is derived (e.g., Helix pomatia, E. coli, recombinant). | Different sources can have varying efficiencies for hydrolyzing specific glucuronide conjugates. |

| Incubation Time | The duration for which the sample is incubated with the enzyme. | Insufficient time can lead to incomplete hydrolysis, while excessively long times may not be practical for high-throughput analyses. nih.gov |

| Temperature | The temperature at which the enzymatic reaction is carried out. | Enzyme activity is temperature-dependent, with an optimal range for maximal efficiency. mdpi.com |

| pH | The pH of the reaction buffer. | β-glucuronidases have an optimal pH range for activity, which needs to be maintained for efficient cleavage. |

Computational and Bioinformatics Tools in Metabolite Analysis

The analysis of complex metabolomics data, which includes a multitude of compounds like this compound, is greatly facilitated by the use of computational and bioinformatics tools. These platforms enable researchers to process, analyze, and interpret large datasets to uncover biological insights.

Pathway Analysis and Network Mapping (e.g., KEGG, MetaboAnalyst)

Pathway analysis is a key step in understanding the biological context of identified metabolites. numberanalytics.com Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaboAnalyst are instrumental in mapping metabolites to their respective metabolic pathways. numberanalytics.comresearchgate.net

KEGG (Kyoto Encyclopedia of Genes and Genomes) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jp It contains manually drawn pathway maps for a wide range of metabolic processes, including amino acid metabolism. genome.jp For a compound like this compound, which is a derivative of tryptophan metabolism, KEGG can be used to visualize its position within this pathway and its relationship with other metabolites. researchgate.netresearchgate.net

MetaboAnalyst is a web-based tool designed for comprehensive metabolomics data analysis and interpretation. numberanalytics.comnih.gov It offers a suite of tools for pathway analysis, which integrates enrichment analysis with pathway topology analysis. metaboanalyst.ca To perform pathway analysis in MetaboAnalyst, a list of identified metabolites, such as this compound, can be uploaded. xialab.cauab.edu The tool then maps these metabolites to its library of pathways and performs enrichment analysis to identify pathways that are significantly impacted in the given biological context. metaboanalyst.ca This can help researchers to pinpoint the metabolic pathways most relevant to their study. numberanalytics.com The platform supports a variety of input formats, including compound names, KEGG IDs, or HMDB IDs. xialab.ca

The general workflow for pathway analysis of this compound would involve:

Identification and quantification of the metabolite in a given set of samples.

Uploading the list of significant metabolites to a platform like MetaboAnalyst. xialab.ca

Mapping the metabolites to the KEGG pathway database. uab.edu

Performing enrichment and topology analysis to identify key pathways.

Visualizing the compound within the context of the identified pathways, such as tryptophan metabolism.

Statistical Analysis of Metabolomics Data

Statistical analysis is fundamental to metabolomics research for identifying significant differences in metabolite concentrations between experimental groups. Web-based tools like MetaboAnalyst provide a user-friendly interface for performing a variety of statistical analyses without the need for extensive programming knowledge. nih.govmetaboanalyst.ca

For a dataset containing this compound, several statistical methods can be applied:

Univariate Analysis: Methods like t-tests and Analysis of Variance (ANOVA) are used to assess the significance of the change in the concentration of a single metabolite (e.g., this compound) between different conditions. metaboanalyst.ca

Clustering and Classification: Methods like hierarchical clustering and machine learning algorithms such as Random Forest and Support Vector Machines (SVM) can be used to group samples based on their metabolite profiles and to build predictive models. nih.govmetaboanalyst.ca

| Statistical Method | Description | Application in the Analysis of this compound |

| t-test/ANOVA | Compares the mean concentrations of a metabolite between two or more groups. metaboanalyst.ca | To determine if the levels of this compound are significantly different between a control and a treatment group. |

| PCA | Reduces the dimensionality of the data while retaining most of the variation. metaboanalyst.ca | To visualize the overall metabolic differences between sample groups and to see how this compound contributes to this variation. |

| PLS-DA | A supervised method that enhances the separation between predefined classes. nih.gov | To identify if this compound is a key variable that discriminates between different experimental conditions. |

| Hierarchical Clustering | Groups samples based on the similarity of their metabolite profiles. metaboanalyst.ca | To observe if samples cluster based on the levels of this compound and other related metabolites. |

Biological Significance and Research Applications of 5 Hydroxy 6 Methoxyindole Glucuronide in Experimental Systems

Role as an Endogenous Metabolite in Mammalian Systems

5-Hydroxy-6-methoxyindole glucuronide is a naturally occurring metabolite in the human body, primarily formed in the liver. Its formation is a part of the body's detoxification processes, where it is conjugated with glucuronic acid to enhance its water solubility and facilitate its excretion.

Involvement in Melatonin (B1676174) Metabolic Networks

While the primary and most well-documented metabolic pathway of melatonin involves its conversion to 6-hydroxymelatonin and its subsequent conjugation to form 6-hydroxy-5-methoxyindole glucuronide, the existence of isomers such as this compound suggests a more complex metabolic network than previously understood. The precise enzymatic pathways that lead to the formation of the 5-hydroxy-6-methoxyindole isomer from melatonin are still an area of active investigation. It is hypothesized that alternative hydroxylation positions on the indole (B1671886) ring of melatonin or its metabolites may occur, leading to the formation of this particular isomer.

The relationship between this compound and its more studied counterpart, 6-Hydroxy-5-methoxyindole glucuronide, is crucial for a comprehensive understanding of melatonin's metabolic fate. The differential regulation and biological activities of these isomers could have significant physiological implications.

Contribution to Detoxification Processes

Glucuronidation is a major Phase II detoxification pathway in mammals, responsible for the elimination of a wide array of both endogenous and exogenous substances, including drugs, toxins, and hormones. The addition of a glucuronic acid moiety to a compound, such as 5-hydroxy-6-methoxyindole, significantly increases its polarity and water solubility, thereby facilitating its removal from the body via urine or bile. taylorandfrancis.com

The presence of this compound in urine is a direct indicator of the body's capacity to carry out this vital detoxification process. Research has shown that enhanced Phase II detoxification, as evidenced by increased levels of urinary hydroxymethoxyindole glucuronide (isomer not specified), is associated with beneficial metabolic states such as those induced by dietary restriction. nih.gov This suggests that the formation and excretion of this glucuronide are integral to maintaining metabolic homeostasis and protecting the body from potentially harmful compounds.

Observations in Animal Models and Experimental Conditions

The study of this compound in animal models has provided valuable insights into its behavior under various physiological and pathological conditions. These studies are crucial for understanding its potential as a biomarker and its involvement in broader metabolic pathways.

Alterations in Levels under Environmental Exposures (e.g., PM2.5)

Exposure to environmental pollutants such as fine particulate matter (PM2.5) is known to induce systemic metabolic disturbances. While direct evidence specifically linking PM2.5 exposure to altered levels of this compound is still emerging, metabolomics studies in animal models have shown significant changes in the urinary profiles of various metabolites, including those related to amino acid and lipid metabolism, following PM2.5 exposure. nih.govnih.gov Given that indoleamines are derived from the amino acid tryptophan, it is plausible that PM2.5 exposure could impact the metabolic pathways leading to the formation of 5-Hydroxy-6-methoxyindole and its subsequent glucuronidation. Further targeted metabolomic analyses are required to specifically quantify the changes in this compound in response to environmental toxins.

Metabolic Perturbations in Specific Biological Contexts

Studies in animal models have begun to shed light on the regulation of this compound in different biological contexts. For instance, research on the effects of dietary restriction in animals revealed that levels of hydroxymethoxyindole glucuronide were elevated in the livers of the dietary restriction group. nih.gov This finding points to an upregulation of the glucuronidation pathway as a potential mechanism for the beneficial effects of dietary restriction.

The table below summarizes key findings from experimental studies where hydroxymethoxyindole glucuronide has been identified as a significant metabolite.

| Experimental Condition | Animal Model | Observation | Potential Implication |

| Dietary Restriction | Not Specified | Increased levels of hydroxymethoxyindole glucuronide in liver and urine. nih.gov | Enhanced Phase II detoxification. |

Associations with Broader Metabolic Pathways (e.g., Bile Acid, Linoleic Acid, Phenylalanine Metabolism in non-human models)

Emerging research suggests potential links between indoleamine metabolism and other major metabolic pathways. While direct associations for this compound are still being explored, related indole compounds have been shown to interact with these pathways.

Bile Acid Metabolism: The gut microbiota plays a crucial role in both indole and bile acid metabolism. Alterations in the gut microbiome can impact the levels of both these classes of metabolites, suggesting a potential for crosstalk between their signaling pathways. nih.gov

Linoleic Acid Metabolism: Linoleic acid is an essential fatty acid, and its metabolism is critical for various physiological processes. Some studies have indicated that gut microbiota-derived indole compounds can influence lipid metabolism. nih.gov

Phenylalanine Metabolism: Phenylalanine is an essential amino acid and a precursor to several important signaling molecules. Metabolomic studies have identified correlations between alterations in phenylalanine metabolism and changes in urinary indole derivatives, suggesting a potential metabolic link. frontiersin.org

Further research is necessary to elucidate the specific role of this compound in these intricate metabolic networks.

Future Research Trajectories and Theoretical Considerations for Indole Glucuronide Metabolites

Elucidation of Novel Enzymatic Regulation Mechanisms

The formation of indole (B1671886) glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes with broad substrate specificity. nih.govsolvobiotech.com While the fundamental role of UGTs is established, future research will focus on uncovering novel regulatory mechanisms that fine-tune their activity towards indole substrates.

Transcriptional and Post-transcriptional Regulation: The expression of UGT enzymes is subject to complex transcriptional control, and future studies will likely identify specific transcription factors and nuclear receptors that are pivotal for the regulation of UGTs involved in indole metabolism. nih.gov Beyond transcription, post-transcriptional modifications such as glycosylation and phosphorylation can modulate UGT activity and are promising areas for investigation. nih.gov Research into microRNA (miRNA) regulation of UGTs is also an emerging frontier, with studies showing that miRNAs can repress UGT expression and consequently impact enzymatic activity. nih.gov For instance, in silico analyses have identified miRNAs that could potentially regulate the entire UGT1A gene family, which is crucial for the glucuronidation of many compounds. nih.gov

Co-substrate Availability and Allosteric Modulation: The availability of the co-substrate, UDP-glucuronic acid (UDPGA), is a critical determinant of glucuronidation rates. nih.govxenotech.com Future research will likely explore the regulation of UDPGA transport into the endoplasmic reticulum, where UGTs reside, and how this impacts the efficiency of indole glucuronidation. Furthermore, the potential for allosteric activation or inhibition of UGTs by endogenous or exogenous compounds represents another layer of regulation that warrants deeper investigation. nih.gov

Advanced Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role of indole glucuronides necessitates the integration of multiple "omics" datasets. This systems biology approach can reveal complex interactions and regulatory networks that are not apparent from single-omics studies. mdpi.com

Integrating Metabolomics and Transcriptomics: The combined analysis of metabolomics and transcriptomics data is a powerful strategy to link changes in gene expression with alterations in metabolite profiles. nih.govmdpi.comnih.gov By correlating the expression levels of UGT genes with the abundance of specific indole glucuronides, researchers can identify the key enzymes responsible for their formation in different tissues and under various physiological or pathological conditions. mdpi.comnih.gov This integrated approach can also help to elucidate the broader metabolic pathways influenced by indole glucuronidation. For example, studies have successfully used this approach to understand auxin biosynthesis in plants and to identify biomarkers in sepsis. nih.govnih.gov

Incorporating the Microbiome: The gut microbiota plays a crucial role in the initial metabolism of tryptophan to various indole compounds. nih.govnih.gov Future multi-omics studies will increasingly incorporate metagenomic and metatranscriptomic data from the gut microbiome to understand how microbial activity influences the pool of indole substrates available for host glucuronidation. This integrated view will be essential for deciphering the complex interplay between the host and its microbial inhabitants in health and disease. nih.govmdpi.com

Development of Enhanced Analytical Strategies for Indole Glucuronides

The accurate detection and quantification of indole glucuronides, which are often present at low concentrations in complex biological matrices, require sophisticated analytical techniques. scispace.com Future advancements will focus on improving the sensitivity, specificity, and throughput of these methods.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques: LC coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of glucuronide metabolites. scispace.comcore.ac.uk Future developments will likely involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, coupled with high-resolution mass spectrometry (HRMS) for accurate mass measurements and structural elucidation. core.ac.uknih.gov Challenges in the analysis of hydrophilic glucuronides, such as poor retention in reversed-phase chromatography, are being addressed through the use of alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC). scispace.com

Novel Derivatization Strategies: Chemical derivatization can significantly enhance the analytical performance of LC-MS methods for glucuronides. scispace.comresearchgate.netnih.gov Derivatization can improve chromatographic retention, increase ionization efficiency, and allow for the differentiation of isomers. researchgate.netresearchgate.net For instance, derivatization with reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been used to differentiate between phenolic and aliphatic hydroxyl glucuronide isomers. researchgate.net Future research will likely focus on developing new derivatization reagents and methods that are rapid, specific, and compatible with high-throughput screening.

Isomer-Specific Analysis: A significant analytical challenge is the differentiation of isomeric glucuronides, such as O- and N-glucuronides, which can have different biological activities. nih.govcurrentseparations.com Advanced MS techniques, including ion mobility spectrometry and specific fragmentation strategies, are being developed to distinguish between these isomers. nih.gov Chemical derivatization can also be a valuable tool for isomer-specific analysis. researchgate.net

Exploration of Inter-species Metabolic Pathway Variations

Significant species differences exist in the expression and function of UGT enzymes, which can lead to marked variations in the metabolic profiles of indole compounds between humans and preclinical animal models. nih.govnih.govresearchgate.net Understanding these differences is crucial for the accurate extrapolation of animal data to humans in drug development and toxicology.

Comparative UGT Expression and Activity: The UGT enzyme families and their substrate specificities can differ substantially across species. nih.govnih.gov For example, the expression patterns of UGT1A isoforms in the liver and extrahepatic tissues vary between humans and rodents. nih.gov Future research will involve more comprehensive comparisons of UGT expression and activity towards a wide range of indole substrates in human tissues and in commonly used animal models like rats, mice, dogs, and monkeys. nih.gov

Humanized Animal Models: To overcome the limitations of traditional animal models, humanized mice expressing human UGT genes have been developed. nih.gov These models provide a more accurate platform for studying human-specific drug metabolism and for predicting the in vivo glucuronidation of compounds in humans. nih.gov Further development and validation of these models for a broader range of UGT isoforms will be a key area of future research.

The following table summarizes some of the known species differences in UGT activity for various substrates, highlighting the importance of selecting appropriate animal models in preclinical studies.

Table 1: Examples of Species Differences in UGT-Mediated Glucuronidation

| Substrate | Species with Higher Activity | Species with Lower Activity | Reference |

| Estradiol | Rat | Mouse | nih.gov |

| Raloxifene | Human | Rat | nih.gov |

| Various Drugs | Laboratory Animals (in general) | Human (in general) | nih.gov |

This table provides a generalized overview, and specific activities can vary depending on the UGT isoform and tissue type.

Computational Modeling for Predicting Glucuronidation Dynamics

In silico approaches, including computational modeling, are becoming increasingly valuable for predicting the metabolic fate of compounds, including their potential for glucuronidation. nih.govnih.gov These models can help to prioritize compounds in drug discovery and to generate hypotheses for further experimental investigation.

Site of Metabolism (SOM) Prediction: Computational models are being developed to predict the specific sites on a molecule that are most likely to undergo glucuronidation. nih.gov These models use various molecular descriptors, such as atomic reactivity and physicochemical properties, to train machine learning algorithms like support vector machines. nih.gov Future models will likely incorporate more sophisticated descriptors and larger datasets to improve their predictive accuracy for a wider range of chemical structures, including complex indoles.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are powerful tools for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics in the body. nih.govnih.govresearchgate.net These models can integrate in vitro metabolic data with physiological parameters to predict the in vivo pharmacokinetics of a compound and its metabolites, including glucuronides. nih.govnih.gov Future PBPK models for indole glucuronides will need to incorporate detailed information on intestinal and hepatic UGT expression and activity, as well as the role of transporters in the disposition of the glucuronide conjugates. nih.govnih.gov

The table below outlines the key components and applications of PBPK modeling in the context of glucuronidation.

Table 2: Key Aspects of PBPK Modeling for Glucuronidation

| Component | Description | Relevance to Indole Glucuronides |

| System-Specific Parameters | Physiological parameters of the organism, such as organ blood flow, tissue volumes, and enzyme expression levels. | Incorporating human-specific UGT expression data in various organs (liver, intestine, etc.) to predict human pharmacokinetics. nih.gov |

| Compound-Specific Parameters | Physicochemical properties of the compound (e.g., solubility, permeability) and its metabolic parameters (e.g., Km, Vmax for UGT enzymes). | Determining the in vitro kinetics of 5-Hydroxy-6-methoxyindole glucuronide formation to inform the model. nih.gov |

| Prediction of Bioavailability | Simulating the extent of first-pass metabolism in the intestine and liver to predict oral bioavailability. | Assessing the impact of intestinal glucuronidation on the systemic exposure of orally administered indole compounds. nih.gov |

| Drug-Drug Interaction (DDI) Prediction | Simulating the effect of co-administered drugs that may inhibit or induce UGT enzymes. | Predicting how other drugs might alter the metabolism and clearance of indole glucuronides. researchgate.net |

常见问题

Basic Research Questions

Q. How can 5-Hydroxy-6-methoxyindole glucuronide (5-H-6-MIG) be reliably identified and quantified in biological samples?

- Methodological Answer : Use ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) for precise identification and quantification. For urine or plasma samples, optimize sample preparation by solid-phase extraction (SPE) to reduce matrix interference. Reference standard compounds (e.g., synthetic 5-H-6-MIG) are critical for validation. Metabolomics workflows, including multivariate analysis (e.g., OPLS-DA), can distinguish 5-H-6-MIG from isomeric metabolites like 6-Hydroxy-5-methoxyindole glucuronide .

Q. What metabolic pathways are associated with 5-H-6-MIG?

- Methodological Answer : 5-H-6-MIG is a phase II metabolite derived from glucuronidation of 5-hydroxy-6-methoxyindole, a tryptophan catabolite. It is linked to the tryptophan metabolism pathway , specifically via indoleamine 2,3-dioxygenase (IDO) activity. Use isotope-labeled tracer experiments (e.g., ¹³C-tryptophan) in cell cultures or animal models to track precursor-product relationships. Pathway analysis tools like KEGG can map its role in metabolic networks .

Q. What is the biological significance of glucuronidation in 5-H-6-MIG formation?

- Methodological Answer : Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances 5-H-6-MIG’s water solubility for renal excretion. To study this, incubate liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) with 5-hydroxy-6-methoxyindole and UDP-glucuronic acid. Monitor reaction kinetics via LC-MS. In vivo, compare urinary 5-H-6-MIG levels in wild-type vs. UGT-knockout models to confirm enzymatic specificity .

Advanced Research Questions

Q. How does 5-H-6-MIG serve as a biomarker in diabetic nephropathy (DN)?

- Methodological Answer : In DN, 5-H-6-MIG levels are elevated due to impaired tryptophan metabolism and renal dysfunction. Validate its biomarker potential using longitudinal cohort studies with urine metabolomics. For mechanistic insights, apply transcriptomics (e.g., RNA-seq) to kidney tissues from DN models to correlate 5-H-6-MIG levels with IDO or UGT gene expression. Clinical studies should correct for urinary creatinine to account for renal clearance variability .

Q. What experimental design considerations are critical for studying 5-H-6-MIG stability and degradation?

- Methodological Answer : 5-H-6-MIG degrades under prolonged storage or suboptimal pH. Design stability studies by spiking synthetic 5-H-6-MIG into biological matrices (e.g., urine, plasma) and testing storage conditions (-80°C vs. 4°C). Use isotopically labeled internal standards (e.g., ⁵-H-6-MIG-d₆) to correct for degradation. For in vitro assays, include antioxidant additives (e.g., ascorbic acid) to prevent oxidative degradation .

Q. How do contradictory findings about 5-H-6-MIG’s role in detoxification arise across studies?

- Methodological Answer : In PM2.5-exposed rats, 5-H-6-MIG levels decrease, suggesting impaired detoxification . Conversely, caffeine intake increases glucuronide conjugates in obesity models . These contradictions may stem from tissue-specific UGT activity or competing metabolic pathways (e.g., sulfation). To resolve this, perform comparative metabolomics in liver vs. kidney tissues and use enzyme inhibition assays (e.g., β-glucuronidase) to quantify pathway contributions .

Q. What preclinical models are most suitable for studying 5-H-6-MIG’s therapeutic modulation?

- Methodological Answer : Rodent models of DN (e.g., streptozotocin-induced diabetic rats) or Alzheimer’s disease (Aβ25–35-induced) are effective. For example, in DN models, treat with Bailing capsule (BLC) and monitor 5-H-6-MIG levels via UPLC-MS to assess therapeutic efficacy. Include sham-operated controls and validate findings with histopathology (e.g., renal fibrosis scoring) .

Data Contradiction Analysis

Q. Why does 5-H-6-MIG show divergent trends in PM2.5 exposure vs. caffeine intervention studies?

- Critical Analysis : PM2.5 suppresses hepatic UGT activity, reducing 5-H-6-MIG synthesis , while caffeine upregulates glucuronidation pathways in obesity . This divergence highlights context-dependent UGT regulation. To reconcile, profile UGT isoforms (e.g., UGT1A, UGT2B families) in both models using qPCR or proteomics. Additionally, test whether PM2.5-induced oxidative stress inhibits UGTs via post-translational modifications (e.g., carbonylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。